REACTION_SMILES
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[Br:24][CH2:25][C:26](=[O:27])[Cl:28].[CH3:29][OH:30].[CH3:3][N:4]([c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1)[CH3:11].[CH:37]([Cl:38])([Cl:39])[Cl:40].[H:1][H:2].[NH2:12][c:13]1[c:14]([S:22][CH3:23])[n:15][c:16]([CH3:21])[cH:17][c:18]1[S:19][CH3:20].[O:31]1[CH2:32][CH2:33][O:34][CH2:35][CH2:36]1>>[NH:12]([c:13]1[c:14]([S:22][CH3:23])[n:15][c:16]([CH3:21])[cH:17][c:18]1[S:19][CH3:20])[C:26]([CH2:25][Br:24])=[O:27]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1cc(C)nc(SC)c1N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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CSc1cc(C)nc(SC)c1NC(=O)CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |